

The Multifaceted Roles of 1,3-Dicyclohexylthiourea: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,3-Dicyclohexylthiourea

Cat. No.: B073351

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dicyclohexylthiourea, a versatile organosulfur compound, has garnered significant interest across various scientific disciplines. This technical guide provides a comprehensive overview of its core chemical properties, synthesis, and burgeoning applications. With a molecular formula of $C_{13}H_{24}N_2S$ and a molecular weight of approximately 240.41 g/mol, this compound serves as a key intermediate in organic synthesis, a robust corrosion inhibitor, and a scaffold of interest in medicinal chemistry.^[1] This document details its physicochemical characteristics, provides explicit experimental protocols for its synthesis and application, and explores its emerging role in the modulation of biological pathways, offering a valuable resource for professionals in chemical and pharmaceutical research.

Core Properties of 1,3-Dicyclohexylthiourea

1,3-Dicyclohexylthiourea is a white crystalline solid at room temperature.^{[2][3]} Its structural features, particularly the two cyclohexyl groups attached to the thiourea core, impart unique solubility and reactivity characteristics. A summary of its key quantitative data is presented in Table 1.

Property	Value	Reference
Molecular Formula	$C_{13}H_{24}N_2S$	[1]
Molecular Weight	240.41 g/mol	[1]
CAS Number	1212-29-9	[1]
Appearance	White crystalline solid	[2] [3]
Melting Point	178-181 °C	[1]
Solubility	Insoluble in water	[2] [3]
Boiling Point	345.3 °C at 760 mmHg	
Flash Point	162.6 °C	
Density	1.05 g/cm ³	

Table 1: Physicochemical Properties of **1,3-Dicyclohexylthiourea**

Experimental Protocols

Synthesis of 1,3-Dicyclohexylthiourea

A common and efficient method for the synthesis of **1,3-Dicyclohexylthiourea** involves the reaction of thiourea with cyclohexylamine in the presence of a catalyst.

Materials:

- Thiourea
- Cyclohexylamine
- Polyethylene glycol 400 (PEG-400)
- Water

Procedure:

- In a reaction vessel, combine 12 mmol of thiourea, 20 mmol of cyclohexylamine, and 0.12 mmol of PEG-400 in 18 mL of water.
- Heat the mixture to reflux under normal atmospheric pressure.
- Maintain the reflux for 24 hours.
- After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
- Filter the mixture to collect the solid product. The filtrate, containing the catalyst and solvent, can be recovered.
- Wash the collected solid with water.
- Dry the purified product to obtain **1,3-Dicyclohexylthiourea**.

This protocol has been reported to yield approximately 2.3 g of N,N'-dicyclohexylthiourea, corresponding to a yield of 86%, with a melting point of 178-181°C.

Application as a Corrosion Inhibitor for Mild Steel

1,3-Dicyclohexylthiourea has demonstrated efficacy as a corrosion inhibitor for mild steel in saline environments. The following protocol outlines a typical weight loss study to evaluate its performance.

Materials:

- Mild steel specimens (e.g., 4 cm x 1 cm x 0.2 cm)
- 3.5% NaCl solution (or other corrosive medium)
- **1,3-Dicyclohexylthiourea**
- Acetone
- Deionized water

Procedure:

- Prepare mild steel specimens by polishing with emery paper, washing with deionized water, degreasing with acetone, and drying.
- Record the initial weight of each specimen.
- Prepare a series of 3.5% NaCl solutions containing varying concentrations of **1,3-Dicyclohexylthiourea**. A blank solution with no inhibitor should also be prepared.
- Immerse the pre-weighed mild steel specimens in the respective solutions for a set period (e.g., 24 hours) at room temperature.
- After the immersion period, remove the specimens, clean them to remove corrosion products, wash with deionized water and acetone, and dry.
- Weigh the specimens to determine the weight loss.
- The inhibition efficiency (IE) can be calculated using the formula: $IE (\%) = [(W_0 - W_i) / W_0] \times 100$ Where W_0 is the weight loss in the blank solution and W_i is the weight loss in the inhibitor solution.

The mechanism of inhibition is attributed to the adsorption of the dicyclohexyl thiourea molecules onto the metal surface, forming a protective layer.

Synthesis of N,N'-Dicyclohexylcarbodiimide (DCC)

1,3-Dicyclohexylthiourea is a key precursor in the synthesis of N,N'-dicyclohexylcarbodiimide (DCC), a widely used coupling agent in organic synthesis. A common method involves the oxidation of the thiourea.

Materials:

- **1,3-Dicyclohexylthiourea**

- n-hexane (solvent)

- V₂O₅-P₂O₅ catalyst

- Oxygen gas

Procedure:

- In a high-pressure autoclave, charge N,N'-dicyclohexylthiourea and n-hexane. A mass ratio of 1.8:1 for the thiourea to solvent can be used.
- Add the V₂O₅-P₂O₅ catalyst, with the amount being approximately 1% of the total material mass.
- Introduce oxygen into the autoclave. A mass ratio of 1:0.2 for the thiourea to oxygen is suggested.
- Pressurize the autoclave to 6 MPa and heat the mixture to 125°C.
- Maintain these conditions for 2 hours to facilitate the oxidation reaction.
- After the reaction, cool the mixture to 15°C and perform suction filtration.
- The filtrate can then be decolorized and subjected to vacuum distillation to obtain pure DCC.

This method has been reported to achieve a yield of 93.2% with a purity of 99.23%.

Role in Drug Development: Inhibition of Soluble Epoxide Hydrolase

Recent research has highlighted the potential of thiourea derivatives as inhibitors of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory and vasodilatory properties. By inhibiting sEH, the levels of beneficial EETs can be increased. While the urea analogue, 1,3-dicyclohexylurea, is a known sEH inhibitor, thiourea derivatives are being explored as they may offer improved solubility and bioavailability.

The inhibition of sEH by compounds like **1,3-dicyclohexylthiourea** represents a promising therapeutic strategy for conditions such as hypertension and inflammation. The general pathway is illustrated below.

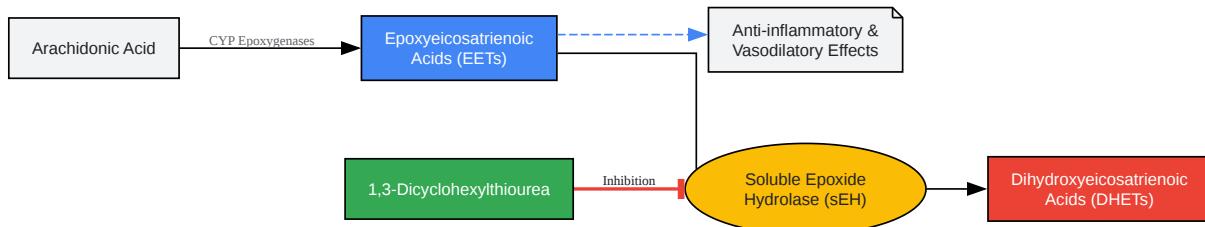

[Click to download full resolution via product page](#)

Figure 1: The signaling pathway of soluble epoxide hydrolase (sEH) inhibition.

Future Perspectives

The unique structural and chemical properties of **1,3-dicyclohexylthiourea** position it as a compound of significant interest for future research and development. Its application as a corrosion inhibitor is well-established, and further studies could optimize its formulation for various industrial applications. In the realm of organic synthesis, its role as a precursor to DCC is critical, and new synthetic methodologies may further enhance its utility.

The most exciting prospects for **1,3-dicyclohexylthiourea** lie in the field of medicinal chemistry. As a potential inhibitor of sEH, it offers a promising scaffold for the development of novel therapeutics for cardiovascular and inflammatory diseases. Further investigation into its structure-activity relationship, pharmacokinetic profile, and *in vivo* efficacy is warranted to fully realize its therapeutic potential. Additionally, its ability to participate in hydrogen bonding makes it a candidate for applications in crystal engineering and the development of supramolecular assemblies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Adamantyl thioureas as soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Multifaceted Roles of 1,3-Dicyclohexylthiourea: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b073351#molecular-formula-and-weight-of-1-3-dicyclohexylthiourea>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com